2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone
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Overview
Description
2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a furan ring, a piperazine ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone typically involves the reaction of furan-2-carbonyl chloride with 1-(2-ethoxyethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and piperazine moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)ethanone: A simpler compound with a furan ring and an ethanone group.
4-(4-Ethoxybenzoyl)-1-piperazinyl](2-furyl)methanone: A compound with similar structural features but different substituents.
Uniqueness
2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone is unique due to the combination of its furan, piperazine, and ethanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O4/c1-2-18-10-12(16)14-5-7-15(8-6-14)13(17)11-4-3-9-19-11/h3-4,9H,2,5-8,10H2,1H3 |
InChI Key |
PAIIBJXYEMTLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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